REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([N:5]([CH:12]([CH3:14])[CH3:13])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4].[F:15]C1C=CC(NC(C)C)=CC=1.BrCC(Br)=O>>[Br:1][CH2:2][C:3]([N:5]([C:6]1[CH:11]=[CH:10][C:9]([F:15])=[CH:8][CH:7]=1)[CH:12]([CH3:14])[CH3:13])=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)N(C1=CC=CC=C1)C(C)C
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)NC(C)C
|
Name
|
|
Quantity
|
7.78 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)N(C(C)C)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.02 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |